1-Phenethylpiperidin-4-yl propionate hydrochloride is a synthetic compound classified within the broader category of opioid analgesics. This compound, structurally related to fentanyl, exhibits properties typical of the 4-anilidopiperidine class of compounds, which are known for their potent analgesic effects. The compound is primarily recognized for its use in research and potential applications in pain management.
The compound is derived from the piperidine structure, which is a six-membered ring containing one nitrogen atom. It belongs to the class of organic compounds known as fentanyls, specifically characterized by an N-(1-(2-phenylethyl)-4-piperidinyl) moiety. In terms of chemical taxonomy, it falls under the super class of organoheterocyclic compounds, specifically classified as piperidines and further categorized under phenylpiperidine opioids .
The synthesis of 1-Phenethylpiperidin-4-yl propionate hydrochloride typically involves several key steps:
This synthetic route highlights the versatility of the piperidine scaffold in generating various analogues with differing pharmacological profiles.
1-Phenethylpiperidin-4-yl propionate hydrochloride participates in various chemical reactions typical for piperidine derivatives:
The mechanism of action for 1-Phenethylpiperidin-4-yl propionate hydrochloride primarily involves interaction with opioid receptors in the central nervous system. Specifically, it acts as an agonist at mu-opioid receptors, leading to:
Data indicates that modifications to the structure can significantly influence potency and receptor selectivity among different fentanyl analogues.
1-Phenethylpiperidin-4-yl propionate hydrochloride exhibits several notable physical properties:
The chemical properties include:
1-Phenethylpiperidin-4-yl propionate hydrochloride has several applications in scientific research:
The synthesis of 4-anilidopiperidine opioids originated with Paul Janssen's pioneering work in the late 1950s, which culminated in the development of fentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide) in 1960 [2]. This breakthrough established the core template for subsequent analogs, including 1-phenethylpiperidin-4-yl propionate hydrochloride. Janssen's initial synthetic route involved:
This methodology evolved to address limitations in step efficiency and purity. By the 1980s, the synthesis of clinical analogs (sufentanil, alfentanil, remifentanil) introduced structural refinements:
The synthesis of 1-phenethylpiperidin-4-yl propionate hydrochloride employs a standardized three-step sequence optimizing piperidine ring modification:
Step I: N-AlkylationPiperidin-4-one undergoes N-alkylation with phenethyl halides under basic conditions (K₂CO₃ or NaOH) to yield N-phenethylpiperidin-4-one (NPP). Solvent selection critically influences yields:
Step II: Reductive AminationNPP reacts with aniline derivatives via Schiff base formation, followed by reduction. Modern protocols employ:
Step III: N-Acylation4-anilino-N-phenethylpiperidine (ANPP) intermediates are acylated with propionyl chloride. Key considerations:
Table 1: Optimization of Piperidine Alkylation Conditions
| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Phenethyl bromide | K₂CO₃ | Acetonitrile | 80 | 92 |
| 2-Phenethyl chloride | NaOH | Toluene | 110 | 78 |
| 2-Phenethyl tosylate | Triethylamine | DMF | 60 | 85 |
Phenethyl halides (bromides, chlorides, tosylates) serve as critical alkylating agents for introducing the N-phenethyl pharmacophore. Reactivity profiles show:
Electronic effects profoundly influence reaction kinetics. Para-substituted derivatives exhibit:
Modern approaches employ in situ generation of phenethyl halides from 2-phenylethanol via Appel reaction (CBr₄/PPh₃), achieving 97% conversion without intermediate isolation [6].
Acylation of the secondary amine in ANPP intermediates requires precise stoichiometric control:
Table 2: Acylation Byproduct Profiles Under Different Conditions
| Base | Solvent | Temperature (°C) | Propionyl Chloride (eq.) | Desired Product (%) | Diacylated Impurity (%) |
|---|---|---|---|---|---|
| Triethylamine | Dichloromethane | 0 | 1.2 | 89 | 4.5 |
| NaOH (aq.) | Toluene | 25 | 1.5 | 78 | 12.2 |
| K₂CO₃ | Acetonitrile | 60 | 1.8 | 65 | 22.1 |
Base selection critically impacts product quality:
Advanced purification employs crystallization from ethanol/diethyl ether (4:1 v/v), reducing residual propionic acid to <0.1% [6].
Crystalline hydrochloride salt formation enhances stability and bioavailability through ionic pair optimization:
Solvent Engineering
Ionic Pair DynamicsProton transfer efficiency depends on:
Polymorph Control
Table 3: Hydrochloride Salt Crystallization Conditions
| Solvent System | Cooling Rate (°C/h) | Particle Size (μm) | Water Content (%) | Stability (months) |
|---|---|---|---|---|
| Ethanol/HCl(g) | 10 | 15-25 | 0.08 | >24 |
| Acetone/Water (3:1) | 20 | 5-15 | 0.15 | 18 |
| MTBE/MeOH | 5 | 30-50 | 0.02 | >36 |
Recent innovations include crystal engineering using co-formers (benzoic acid, succinimide) that template chloride lattice integration, reducing hydrate formation during storage [1] [7].
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2